OIFHQMGZDOXCIY-STAIPAPMSA-L

Description

OIFHQMGZDOXCIY-STAIPAPMSA-L is the InChIKey identifier for ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, heart failure, and post-myocardial infarction care. Ramipril acts by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and cardiac workload . It is administered orally as a prodrug, requiring hepatic activation to its active metabolite, ramiprilat. Its therapeutic efficacy and safety profile have been extensively validated in clinical trials, including the HOPE study, which demonstrated significant cardiovascular risk reduction in high-risk patients .

Properties

CAS No. |

10114-96-2 |

|---|---|

Molecular Formula |

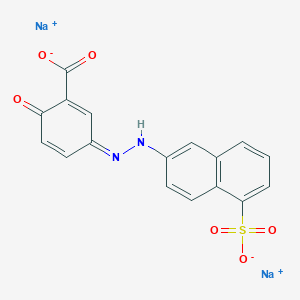

C17H10N2Na2O6S |

Molecular Weight |

416.3 g/mol |

IUPAC Name |

disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

OIFHQMGZDOXCIY-STAIPAPMSA-L |

SMILES |

C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Synonyms |

2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OIFHQMGZDOXCIY-STAIPAPMSA-L typically involves a diazotization reaction followed by azo coupling. The process begins with the sulphonation of naphthalene to introduce the sulpho group. This is followed by the diazotization of the sulphonated naphthalene using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is then coupled with salicylic acid under alkaline conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulphonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the azo compound.

Reduction: Amines and their derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

- Used as a dye in various chemical processes.

- Acts as a pH indicator due to its color-changing properties in different pH environments.

Biology:

- Employed in staining techniques for microscopic analysis.

- Used in biochemical assays to detect the presence of specific enzymes or compounds.

Medicine:

- Investigated for its potential anti-inflammatory properties.

- Used in research related to drug delivery systems.

Industry:

- Utilized in the textile industry for dyeing fabrics.

- Applied in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of OIFHQMGZDOXCIY-STAIPAPMSA-L primarily involves its interaction with various molecular targets through its azo and sulpho groups. The azo group can participate in redox reactions, while the sulpho group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to change color in different pH conditions makes it useful as a pH indicator.

Comparison with Similar Compounds

Comparison with Similar Compounds

While ramipril belongs to the ACE inhibitor class, this section compares its pharmacokinetic (PK) and pharmacodynamic (PD) properties with metoprolol , a selective β1-adrenergic receptor blocker, due to their frequent co-administration in cardiovascular therapy . This comparison highlights mechanistic and clinical distinctions between drug classes.

Table 1: Pharmacokinetic Comparison

| Parameter | Ramipril | Metoprolol |

|---|---|---|

| Route of Administration | Oral | Oral/IV |

| Bioavailability | 50-60% (prodrug; ramiprilat: 28%) | 50-60% (oral) |

| Half-life | 13–17 hours (ramiprilat) | 3–7 hours |

| Metabolism | Hepatic (CYP3A4) to ramiprilat | Hepatic (CYP2D6) |

| Excretion | Renal (60%) | Renal (95%) |

Key PK Insights:

- Ramipril’s prolonged half-life allows once-daily dosing, whereas metoprolol’s shorter half-life necessitates twice-daily administration or use of extended-release formulations.

- Metoprolol exhibits significant first-pass metabolism, contributing to interpatient variability in bioavailability .

Table 2: Pharmacodynamic Comparison

| Parameter | Ramipril (ACE Inhibitor) | Metoprolol (β1-Blocker) |

|---|---|---|

| Mechanism | Inhibits ACE, reduces angiotensin II | Blocks β1 receptors, lowers cardiac output |

| Primary Indications | Hypertension, heart failure | Hypertension, angina, arrhythmias |

| Adverse Effects | Cough (bradykinin-mediated), hyperkalemia | Bradycardia, fatigue, bronchospasm |

| Contraindications | Pregnancy, bilateral renal artery stenosis | Asthma, severe bradycardia |

Key PD Insights:

- Ramipril’s cough side effect (occurring in ~10% of patients) is absent in metoprolol due to differing mechanisms .

Mechanistic and Clinical Implications

- Synergy in Heart Failure : Ramipril and metoprolol are often combined to target both neurohormonal activation (ACE inhibition) and sympathetic overdrive (β-blockade), as supported by the COMET trial .

- Safety Monitoring : Ramipril requires monitoring for hyperkalemia and renal function, while metoprolol necessitates heart rate and pulmonary assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.